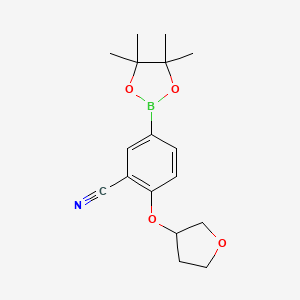
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound notable for its diverse applications in scientific research and industrial processes. This molecule incorporates tetrahydrofuran, benzonitrile, and a boronic ester, which together impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps:
Formation of the Tetrahydrofuran Derivative: Starting with the creation of the tetrahydrofuran ring, usually derived from dihydropyran or similar precursors, using acid-catalyzed cyclization.
Synthesis of the Benzonitrile Backbone: Benzonitrile is introduced via a nucleophilic aromatic substitution reaction.
Integration of the Boronic Ester: This step generally involves a Suzuki coupling reaction where boronic acids or esters are combined with halogenated organic compounds in the presence of palladium catalysts.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production, emphasizing efficient catalytic processes and robust reaction conditions that minimize side reactions and maximize yield. Industrial methods might involve continuous flow reactors and high-throughput screening of catalysts to streamline production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage at the tetrahydrofuran ring, often leading to carboxylic acids or lactones.
Reduction: Reduction reactions typically target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation yields lactones or carboxylic acids.
Reduction results in primary amines.
Substitution forms various substituted benzonitrile derivatives.
科学的研究の応用
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is employed in several scientific disciplines:
Chemistry: As a building block for synthesizing more complex organic molecules, particularly in the context of drug discovery and development.
Biology: Used in the development of molecular probes and bioactive compounds for studying cellular pathways and mechanisms.
Medicine: Potential precursor in the synthesis of pharmaceuticals, especially those targeting specific pathways involving nitriles and boronic esters.
Industry: Utilized in the production of advanced materials and as a catalyst in various organic reactions.
作用機序
The exact mechanism of action for this compound depends on its specific application:
Molecular Targets: May interact with enzymes or proteins via the nitrile group, which can act as an electrophile, engaging nucleophilic active sites in biological molecules.
Pathways Involved: Boronic esters often target serine proteases in medicinal chemistry, forming reversible covalent bonds with active site residues.
類似化合物との比較
Compared to other compounds with similar functional groups:
2-(Tetrahydrofuran-3-yl)oxybenzene derivatives: Less reactive without the boronic ester, which enhances reactivity and binding affinity in biological contexts.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Without the tetrahydrofuran ring, it lacks some of the ring strain and specific stereochemistry that contribute to unique reactivity.
特性
IUPAC Name |
2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-5-6-15(12(9-13)10-19)21-14-7-8-20-11-14/h5-6,9,14H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGEEPYJDEVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
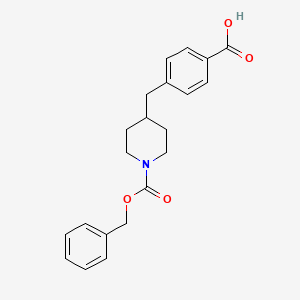
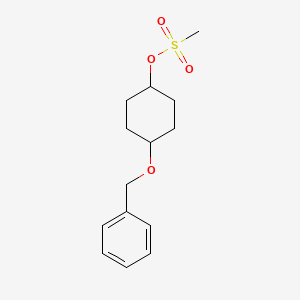
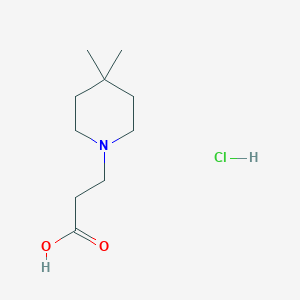
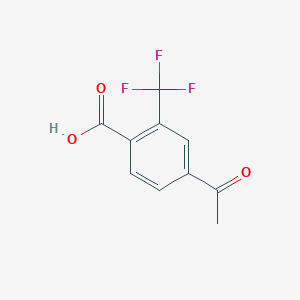
![N-Cyclopentylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8130680.png)
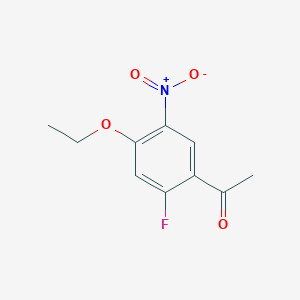
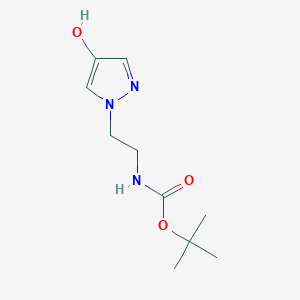
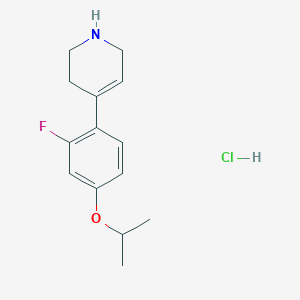
![1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8130705.png)

![4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B8130726.png)
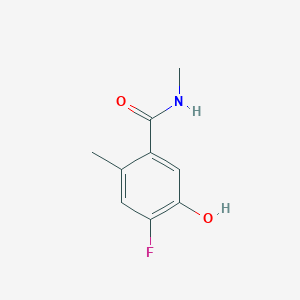
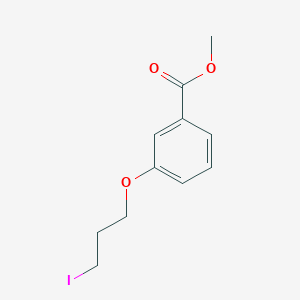
![2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine](/img/structure/B8130739.png)
